Otonecine

Hepatotoxicity Screening Cytotoxicity Assay Pyrrolizidine Alkaloid Risk Assessment

Otonecine (CAS 6887-34-9) is a naturally occurring pyrrolizidine alkaloid (PA) necine base that forms macrocyclic diesters found in plants such as *Petasites japonicus* and *Emilia sonchifolia*. It is structurally distinct from the more common retronecine-type necine base due to its monocyclic azocine ring, which replaces the bicyclic pyrrolizidine nucleus.

Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
CAS No. 6887-34-9
Cat. No. B3428663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOtonecine
CAS6887-34-9
Molecular FormulaC9H15NO3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCN1CCC(C(=O)C(=CC1)CO)O
InChIInChI=1S/C9H15NO3/c1-10-4-2-7(6-11)9(13)8(12)3-5-10/h2,8,11-12H,3-6H2,1H3/b7-2-/t8-/m1/s1
InChIKeyGRAGROPQORVALZ-VKWJFSHESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Otonecine 6887-34-9: Pyrrolizidine Alkaloid Necine Base for Hepatotoxicity and Differentiation Research


Otonecine (CAS 6887-34-9) is a naturally occurring pyrrolizidine alkaloid (PA) necine base that forms macrocyclic diesters found in plants such as *Petasites japonicus* and *Emilia sonchifolia* [1]. It is structurally distinct from the more common retronecine-type necine base due to its monocyclic azocine ring, which replaces the bicyclic pyrrolizidine nucleus [2]. This structural deviation fundamentally alters its metabolic activation, N-oxidation capacity, and cytotoxic mechanisms relative to retronecine-type analogs such as retrorsine, senecionine, and monocrotaline, making otonecine-type PAs a critical reference standard for toxicological risk stratification and pharmacological differentiation studies [2][3].

Why Otonecine-Type Pyrrolizidine Alkaloids Cannot Be Interchanged with Retronecine-Type Analogs


Otonecine-type and retronecine-type pyrrolizidine alkaloids share a 1,2-unsaturated necine base that confers hepatotoxic potential, but their divergent metabolic activation pathways and toxicological endpoints preclude interchangeability [1]. Retronecine-type PAs undergo CYP450-mediated oxidation to form both toxic pyrrole–protein adducts and PA N-oxides as a detoxification shunt, whereas otonecine-type PAs lack the tertiary amine required for N-oxidation, resulting in exclusive conversion to an unstable pyrrolic ester that drives a distinct toxicity profile [2]. Quantitative cytotoxicity comparisons in human hepatocyte models confirm that otonecine-type clivorine is significantly more potent than retronecine-type retrorsine, with no overlap in IC₂₀ confidence intervals, rendering dose extrapolation or class-based safety thresholds invalid [3].

Otonecine 6887-34-9: Quantitative Head-to-Head Evidence Against Retrorsine, Senecionine, and Monocrotaline


Clivorine (Otonecine-Type) Is ~21-Fold More Cytotoxic Than Retrorsine (Retronecine-Type) in HepG2 Cells by MTT Assay

In a systematic comparison of pyrrolizidine alkaloid toxicity using HepG2 human hepatocellular carcinoma cells, the otonecine-type PA clivorine exhibited an MTT IC₂₀ of 0.013 ± 0.004 mM, while the retronecine-type PA retrorsine yielded an MTT IC₂₀ of 0.27 ± 0.07 mM, representing an approximately 21-fold difference in cytotoxic potency [1]. The BrdU incorporation assay confirmed this hierarchy (clivorine IC₂₀ = 0.066 ± 0.031 mM vs. retrorsine IC₂₀ = 0.19 ± 0.03 mM) [1]. The platyphylline-type PA platyphylline was substantially less toxic (MTT IC₂₀ = 0.85 ± 0.11 mM), establishing a robust potency rank order of otonecine-type > retronecine-type > platyphylline-type [1].

Hepatotoxicity Screening Cytotoxicity Assay Pyrrolizidine Alkaloid Risk Assessment

Otonecine-Type Clivorine Is the Most Potent Apoptosis Inducer Among Four Pyrrolizidine Alkaloids in Huh-7.5 Hepatoma Cells

A four-compound comparative study in Huh-7.5 human hepatoma cells demonstrated that the otonecine-type PA clivorine was the most significant inhibitor of cell proliferation and the most potent apoptosis inducer, surpassing three retronecine-type PAs (senecionine, seneciphylline, and monocrotaline) tested at equivalent concentrations [1]. All PAs exhibited concentration-dependent effects, but clivorine consistently produced the greatest magnitude of response across the tested range [1].

Apoptosis Induction Hepatoma Cell Proliferation Structure-Toxicity Relationship

Otonecine-Type PAs Cannot Form N-Oxides, Altering Toxicokinetic Fate Compared to Retronecine-Type PAs

A toxicokinetic study in rats demonstrated that retronecine-type PAs (retrorsine and monocrotaline) are metabolized to both pyrrole–protein adducts (PPAs) and PA N-oxides via CYP450 enzymes, whereas the otonecine-type PA clivorine cannot form N-oxides due to the absence of a tertiary amine nitrogen in the necine base [1]. Retronecine-type PAs generated more PPAs after oral administration, while otonecine-type PA metabolism proceeds exclusively through unstable pyrrolic ester formation, representing a fundamentally different detoxification pathway [1][2].

Metabolic Activation N-Oxidation Capacity Toxicokinetics

Retronecine-Type PAs Produce More Pyrrole–Protein Adducts Than Otonecine-Type PAs with Identical Necic Acids

A comparative metabolic activation study demonstrated that retronecine-type PAs generated significantly higher levels of pyrrole–protein adducts (PPAs) than otonecine-type PAs when both bore identical necic acid ester moieties [1]. This finding indicates that the necine base structure is an independent determinant of toxic potency, with the retronecine bicyclic scaffold facilitating more efficient PPA formation than the otonecine monocyclic scaffold [1]. The difference in PPA yield provides a quantitative biochemical rationale for the observed lower in vivo hepatotoxic potency of otonecine-type relative to retronecine-type PAs at equivalent doses [1].

Pyrrole-Protein Adduct Quantification Metabolic Activation Efficiency Structure-Activity Relationship

Otonecine-Type Clivorine Triggers Autophagy in Huh-7.5 Cells, While Retronecine-Type Monocrotaline Does Not

In a four-compound comparison (clivorine, senecionine, seneciphylline, monocrotaline) in Huh-7.5 cells, clivorine treatment promoted autophagy as evidenced by autophagosome accumulation, enhanced LC3B expression, and increased LC3B-I to LC3B-II conversion [1]. Among the other PAs tested, senecionine and seneciphylline also activated autophagy at the same concentrations used for clivorine, but monocrotaline did not, demonstrating a structure-dependent divergence in cell death mechanisms even within the retronecine-type subclass [1].

Autophagy Induction Differential Cell Death Mechanism Hepatotoxicity Mode-of-Action

Analytical Differentiation: Otonecine-Type Macrocyclic Diesters Require Dedicated HPLC Methods Distinct from Retronecine-Type PAs

Reversed-phase HPLC methods developed for retronecine-type PA quantification have known limitations when applied to otonecine-type PAs [1]. A validated HPLC method specifically designed for macrocyclic otonecine-type PAs (petasitenine, neopetasitenine, senkirkine) in *Petasites japonicus* was demonstrated to provide satisfactory separation and quantification for both retronecine-type and otonecine-type PAs, whereas generic HPTLC methods fail to detect otonecine-type PAs altogether [1][2]. This analytical selectivity is crucial for laboratories that must quantify otonecine-type PAs in plant extracts or herbal products where co-eluting retronecine-type PAs are also present [2].

HPLC Method Validation Quality Control Otonecine-Type PA Quantification

Otonecine 6887-34-9: Validated Research and Industrial Application Scenarios Derived from Comparative Evidence


High-Sensitivity In Vitro Hepatotoxicity Screening Using Otonecine-Type PA as a Potent Positive Control

When establishing an in vitro hepatotoxicity screening panel for pyrrolizidine alkaloid risk assessment, otonecine-type clivorine serves as the high-potency positive control (MTT IC₂₀ = 0.013 mM in HepG2 cells) [1]. Its ~21-fold greater potency compared to retrorsine ensures that assay sensitivity can be validated at the low end of the concentration range, preventing false-negative results that could occur with weaker retronecine-type controls [1].

Mechanistic Autophagy Research Using Clivorine as an Autophagy-Positive and Monocrotaline as an Autophagy-Negative Comparator Pair

For studies investigating PA-induced autophagy as a hepatocyte defense mechanism, the clivorine–monocrotaline pair provides a validated differential model: clivorine robustly induces autophagy (LC3B-I/II conversion, autophagosome accumulation) in Huh-7.5 cells, while monocrotaline does not [2]. This enables researchers to structure experiments with a clear autophagy-positive and autophagy-negative dose-matched design, eliminating the confounding variable of within-class variation [2].

Toxicokinetic Modeling of N-Oxide-Independent PA Metabolism Using Otonecine-Type Reference Standards

Because otonecine-type PAs cannot form N-oxide metabolites, they are the reference standard of choice for toxicokinetic studies aiming to isolate the pyrrolic ester toxicity pathway without interference from the competing N-oxidation detoxification route [3]. This simplifies metabolite profiling and reduces the number of analytes requiring quantification, improving throughput and data clarity in preclinical PA metabolism studies [3].

Food Safety and Herbal Product QC: Validating HPLC Methods for Otonecine-Type PA Detection in Plant Matrices

Regulatory and contract testing laboratories must verify that their HPLC methods can detect otonecine-type PAs in herbal products such as butterbur (*Petasites*), where generic PA methods validated only with retronecine-type standards may fail to detect otonecine-type contaminants [4]. Procuring otonecine-type reference standards for method validation ensures compliance with emerging food safety regulations that require class-specific PA quantification [4].

Quote Request

Request a Quote for Otonecine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.